MSC-4106

Descripción

Propiedades

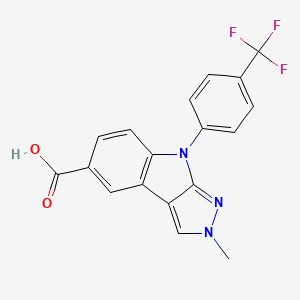

Fórmula molecular |

C18H12F3N3O2 |

|---|---|

Peso molecular |

359.3 g/mol |

Nombre IUPAC |

2-methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid |

InChI |

InChI=1S/C18H12F3N3O2/c1-23-9-14-13-8-10(17(25)26)2-7-15(13)24(16(14)22-23)12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H,25,26) |

Clave InChI |

HUSMWXZHQVTDRU-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C2C3=C(C=CC(=C3)C(=O)O)N(C2=N1)C4=CC=C(C=C4)C(F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MSC-4106 in the Hippo Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. A key downstream event in the Hippo pathway is the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) with the TEAD (TEA domain) family of transcription factors. This interaction drives the expression of genes that promote cell growth and inhibit apoptosis. MSC-4106 is a potent and orally active small molecule inhibitor that targets the YAP/TAZ-TEAD interaction, representing a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction to the Hippo Pathway and the Role of YAP/TAZ-TEAD

The Hippo pathway is a complex signaling network that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of the transcriptional co-activators YAP and TAZ.[1][2][3] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of YAP and TAZ in the nucleus.[4][5] Once in the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4), which are essential for mediating their transcriptional output. The resulting YAP/TAZ-TEAD complex drives the expression of pro-proliferative and anti-apoptotic genes, contributing to tumorigenesis. Therefore, inhibiting the interaction between YAP/TAZ and TEAD is an attractive therapeutic strategy for treating cancers driven by Hippo pathway dysregulation.

This compound: A Potent Inhibitor of the YAP/TAZ-TEAD Interaction

This compound is an orally active small molecule inhibitor designed to disrupt the formation of the YAP/TAZ-TEAD transcriptional complex.

Mechanism of Action

This compound functions by binding to a deeply buried and conserved lipidation pocket, known as the P-site, on the TEAD transcription factors. This binding event allosterically inhibits the interaction between TEAD and its co-activators YAP and TAZ. Furthermore, this compound has been shown to inhibit the auto-palmitoylation of TEAD1 and TEAD3, a post-translational modification that can influence TEAD activity. By occupying the P-site, this compound effectively prevents the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the downregulation of target gene expression and subsequent inhibition of tumor cell proliferation. Recent studies suggest that artificial P-site binders like this compound can also rigidify peripheral areas of the transcription factor that are crucial for cofactor interaction.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy both in vitro and in vivo.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / Assay | Reference |

| IC50 | 4 nM | SK-HEP-1 Reporter Assay | |

| IC50 | 14 nM | NCI-H226 Cell Viability (4 days) | |

| IC50 | 3 nM | NCI-H226 Cell Viability (7 days) | |

| IC50 | >30 µM | SW620 (YAP/TAZ KO) Cell Viability | |

| Kd | 0.12 µM | TEAD1 (SPR Binding Assay) | |

| TEAD1 Auto-palmitoylation Inhibition | 97.3% (at 10 µM) | TEAD-Overexpressing HEK293 Cells | |

| TEAD3 Auto-palmitoylation Inhibition | 75.9% (at 10 µM) | TEAD-Overexpressing HEK293 Cells |

Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model

| Dose | Effect on Tumor Growth | Reference |

| 5 mg/kg/day (p.o.) | Controlled tumor growth | |

| 100 mg/kg/day (p.o.) | Tumor regression |

Table 3: Pharmacokinetic Properties of this compound

| Species | Clearance (Cl) | Oral Half-life (t1/2) | Oral AUC | Volume of Distribution (Vss) | Oral Bioavailability (F) | Reference |

| Mouse | 0.2 L/h/kg | 45 h | 45 µg·h/mL | 2 L/kg | >90% | |

| Rat | 0.7 L/h/kg | 40 h | 10 µg·h/mL | 5 L/kg | 80% | |

| Dog | 0.05 L/h/kg | 3.6 h | 33 µg·h/mL | 0.3 L/kg | 18% |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

TEAD Reporter Gene Assay (SK-HEP-1)

This assay measures the ability of a compound to inhibit TEAD-dependent transcription.

-

Cell Culture: SK-HEP-1 cells are stably transfected with a luciferase reporter construct driven by a TEAD-responsive promoter. Cells are maintained in appropriate growth medium supplemented with fetal bovine serum.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of this compound or vehicle control for 24 hours.

-

Luciferase Assay: After incubation, the medium is removed, and cells are lysed. Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

Data Analysis: The luminescence signal is normalized to a measure of cell viability (e.g., CellTiter-Glo®). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (NCI-H226)

This assay determines the cytotoxic or cytostatic effect of this compound on a YAP-dependent cancer cell line.

-

Cell Seeding: NCI-H226 cells are seeded in 96-well plates at a predetermined density and allowed to adhere.

-

Compound Incubation: Cells are treated with various concentrations of this compound or a vehicle control. The incubation period can vary (e.g., 4 or 7 days) to assess long-term effects.

-

Viability Measurement: Cell viability is assessed using a metabolic assay such as the addition of a resazurin-based reagent (e.g., alamarBlue™) or an ATP-based assay (e.g., CellTiter-Glo®). Fluorescence or luminescence is measured using a plate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

NCI-H226 Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Animal Model: Immunocompromised mice (e.g., H2d Rag2 female mice) are used.

-

Tumor Implantation: NCI-H226 cells are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) daily at specified doses (e.g., 5 mg/kg and 100 mg/kg). The vehicle control group receives the formulation buffer.

-

Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study continues for a predetermined period (e.g., 32 days).

-

Pharmacodynamic Analysis: At the end of the study, or at various time points, tumors can be excised to measure the levels of TEAD target genes, such as Cyr61, to confirm target engagement.

Conclusion

This compound is a well-characterized, orally active inhibitor of the YAP/TAZ-TEAD interaction. By binding to the P-site of TEAD, it effectively disrupts the formation of the oncogenic transcriptional complex, leading to the downregulation of target genes and potent anti-tumor activity in preclinical models of Hippo-dysregulated cancer. The compelling in vitro and in vivo data, coupled with favorable pharmacokinetic properties in mice, underscore the potential of this compound as a valuable tool for further investigating the biology of the Hippo pathway and as a lead compound for the development of novel cancer therapeutics.

References

- 1. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.abclonal.com [blog.abclonal.com]

- 4. Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Target of MSC-4106: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of MSC-4106, a potent and orally active small molecule inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Core Finding: this compound Targets the YAP/TAZ-TEAD Transcriptional Complex

This compound has been identified as a direct inhibitor of the interaction between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA Domain (TEAD) family of transcription factors.[1][2][3] This inhibition is achieved through the binding of this compound to the conserved lipid pocket, also known as the P-site, of TEAD proteins, with a noted affinity for TEAD1 and TEAD3.[1][2] By occupying this pocket, this compound allosterically prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, which is a critical driver of cell proliferation and survival in various cancers.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through a series of in vitro and in vivo assays, demonstrating its potent inhibitory effects.

In Vitro Activity

| Assay Type | Cell Line / Target | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | TEAD1 | Kd | 0.12 µM | |

| Luciferase Reporter Assay | SK-HEP-1 | IC50 | 4 nM | |

| Cell Viability Assay (4 days) | NCI-H226 (YAP-dependent) | IC50 | 14 nM | |

| Cell Viability Assay (7 days) | NCI-H226 (YAP-dependent) | IC50 | 3 nM | |

| Cell Viability Assay (96 hours) | SW620 YAP/TAZ KO (YAP-independent) | IC50 | >30 µM | |

| TEAD Auto-palmitoylation Inhibition | HEK293 (TEAD1 Overexpressing) | % Inhibition (at 10 µM) | 97.3% | |

| TEAD Auto-palmitoylation Inhibition | HEK293 (TEAD3 Overexpressing) | % Inhibition (at 10 µM) | 75.9% |

In Vivo Activity

| Animal Model | Dosing | Outcome | Reference |

| NCI-H226 Tumor Xenograft | 5 mg/kg p.o. q.d. x 32 days | Controlled tumor growth | |

| NCI-H226 Tumor Xenograft | 100 mg/kg p.o. q.d. x 32 days | Tumor regression | |

| NCI-H226 Tumor Xenograft | 1, 5, 100 mg/kg p.o. (single dose) | Dose- and time-dependent downregulation of Cyr61 |

Signaling Pathway and Mechanism of Action

This compound intervenes in the Hippo signaling pathway, a critical regulator of organ size and cell fate. In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivity of the transcriptional co-activators YAP and TAZ. These proteins translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. This compound's mechanism of action is to disrupt this crucial interaction.

References

MSC-4106: A Potent and Orally Bioavailable Inhibitor of the YAP/TAZ-TEAD Transcriptional Complex

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ and their subsequent interaction with the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and survival. The YAP/TAZ-TEAD interaction, therefore, represents a compelling target for anti-cancer therapy. MSC-4106 is an orally active and potent small molecule inhibitor that disrupts the YAP/TAZ-TEAD interaction by binding to the palmitoylation pocket (P-site) of TEAD. This guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound.

Introduction

The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP and TAZ, preventing their oncogenic activity. However, in many tumor types, the Hippo pathway is silenced, allowing YAP and TAZ to accumulate in the nucleus and bind to TEAD transcription factors (TEAD1-4), leading to the transcription of pro-proliferative and anti-apoptotic genes such as CTGF and CYR61[1][2][3]. The formation of the YAP/TAZ-TEAD transcriptional complex is a critical node in oncogenic signaling, making its disruption an attractive therapeutic strategy[4][5].

This compound has emerged as a potent and orally bioavailable inhibitor of the YAP/TAZ-TEAD interaction. It functions by binding to the lipid-binding pocket (P-site) of TEAD, thereby allosterically inhibiting its interaction with YAP and TAZ. This technical guide summarizes the key preclinical findings for this compound, including its in vitro and in vivo activity, and provides detailed protocols for the core experiments used to characterize its mechanism of action and efficacy.

Mechanism of Action

This compound is a small molecule inhibitor that targets the TEAD family of transcription factors. Specifically, it binds to a conserved lipid-binding pocket on TEAD, known as the P-site. The binding of this compound to the P-site induces a conformational change in TEAD that prevents its interaction with the transcriptional co-activators YAP and TAZ. By disrupting the formation of the YAP/TAZ-TEAD complex, this compound effectively inhibits the transcription of downstream target genes that are critical for tumor cell proliferation and survival. Furthermore, this compound has been shown to inhibit the auto-palmitoylation of TEAD1 and TEAD3, a post-translational modification important for its function.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/Target | Parameter | Value | Reference |

| TEAD Reporter Assay | SK-HEP-1 | IC50 | 4 nM | |

| Cell Viability | NCI-H226 | IC50 (4 days) | 14 nM | |

| Cell Viability | NCI-H226 | IC50 (7 days) | 3 nM | |

| Cell Viability | SW-620 (YAP/TAZ KO) | IC50 | >30 µM | |

| TEAD Binding Affinity | TEAD1 | Kd | 0.12 µM | |

| TEAD Binding Affinity | TEAD2 | Kd | 4.6 µM | |

| TEAD Binding Affinity | TEAD3 | Kd | 1.4 µM | |

| TEAD Binding Affinity | TEAD4 | Kd | 5.6 µM | |

| TEAD Palmitoylation Inhibition | HEK293 (TEAD1-FLAG) | % Inhibition (10 µM) | 97.3% | |

| TEAD Palmitoylation Inhibition | HEK293 (TEAD3-FLAG) | % Inhibition (10 µM) | 75.9% |

Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model

| Dosage | Dosing Schedule | Outcome | Reference |

| 5 mg/kg | p.o., once daily for 32 days | Controlled tumor growth | |

| 100 mg/kg | p.o., once daily for 32 days | Tumor regression | |

| 1, 5, 100 mg/kg | p.o., single dose | Dose- and time-dependent downregulation of Cyr61 |

Table 3: Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Reference |

| Mouse | Clearance (Cl) | 0.2 L/h/kg | |

| Oral Half-life (t1/2) | 45 h | ||

| Oral Bioavailability (F) | >90% | ||

| Rat | Clearance (Cl) | 0.7 L/h/kg | |

| Oral Half-life (t1/2) | 40 h | ||

| Oral Bioavailability (F) | 80% | ||

| Dog | Clearance (Cl) | 0.05 L/h/kg | |

| Oral Half-life (t1/2) | 3.6 h | ||

| Oral Bioavailability (F) | 18% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TEAD Luciferase Reporter Assay

This assay is used to measure the ability of a compound to inhibit TEAD-mediated transcription.

Protocol:

-

Cell Seeding: Seed SK-HEP-1 cells, stably or transiently transfected with a TEAD-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization), into 96-well plates at a density of 1 x 10^4 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed NCI-H226 (YAP-dependent) and SW-620 (YAP/TAZ knockout, as a negative control) cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well). Allow cells to attach overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for the desired duration (e.g., 4 or 7 days).

-

Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the drug concentration.

Immunofluorescence for YAP/TAZ Localization

This method visualizes the subcellular localization of YAP/TAZ to confirm the mechanism of action of this compound.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against YAP or TAZ. Subsequently, incubate with a fluorescently labeled secondary antibody.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and analyze the nuclear-to-cytoplasmic ratio of the YAP/TAZ signal.

In Vivo NCI-H226 Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject NCI-H226 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired doses (e.g., 5 and 100 mg/kg) daily. The vehicle control group receives the formulation vehicle.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and downstream analysis, such as qPCR for TEAD target genes like Cyr61.

Conclusion

This compound is a potent and orally bioavailable inhibitor of the YAP/TAZ-TEAD transcriptional complex. It demonstrates significant anti-proliferative activity in YAP-dependent cancer cell lines and robust anti-tumor efficacy in in vivo xenograft models. The data presented in this guide highlight this compound as a valuable tool for studying the biology of the Hippo pathway and as a promising lead compound for the development of novel cancer therapeutics. The detailed experimental protocols provided herein should serve as a useful resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.7. Cell viability determination [bio-protocol.org]

- 3. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Profile of MSC-4106: A Potent Inhibitor of the YAP/TAZ-TEAD Transcriptional Complex

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MSC-4106 is a novel, orally active small molecule inhibitor that targets the interaction between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream node of the Hippo signaling pathway, which is frequently dysregulated in various cancers. This compound binds to the palmitoylation pocket (P-site) of TEAD, leading to the disruption of the YAP/TAZ-TEAD transcriptional complex and subsequent inhibition of oncogenic gene expression. This document provides a comprehensive overview of the discovery, chemical structure, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, often leading to the hyperactivity of the transcriptional co-activators YAP and TAZ, is a hallmark of several malignancies. The formation of the YAP/TAZ-TEAD complex in the nucleus drives the transcription of genes that promote cell growth and survival.[1][2] Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy for cancer.

This compound was identified by Merck KGaA as a potent and selective inhibitor of the YAP/TAZ-TEAD interaction.[3] This compound binds to the conserved lipidation pocket (P-site) of TEAD transcription factors, a druggable pocket that is essential for their function.[1][2] The discovery of this compound represents a significant advancement in the development of targeted therapies for cancers driven by the Hippo pathway.

Chemical Structure and Properties

This compound is chemically described as 2-methyl-8-(4-(trifluoromethyl)phenyl)-2,8-dihydropyrazolo[3,4-b]indole-5-carboxylic acid. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2738542-58-8 | |

| Molecular Formula | C18H12F3N3O2 | |

| Molecular Weight | 359.31 g/mol | |

| IUPAC Name | 2-methyl-8-(4-(trifluoromethyl)phenyl)-2,8-dihydropyrazolo[3,4-b]indole-5-carboxylic acid | |

| SMILES | CN1C=C2C3=C(C=CC(=C3)C(=O)O)N(C2=N1)C4=CC=C(C=C4)C(F)(F)F | |

| InChI Key | HUSMWXZHQVTDRU-UHFFFAOYSA-N |

In Vitro Biological Activity

The in vitro efficacy of this compound was evaluated through a series of biochemical and cell-based assays. The compound demonstrated potent binding to TEAD1 and significant inhibition of TEAD-dependent cellular signaling.

| Assay | Parameter | Result | Reference |

| Surface Plasmon Resonance (SPR) | Kd for TEAD1 | 0.12 µM | |

| SK-HEP-1 TEAD Reporter Assay | IC50 | 4 nM | |

| NCI-H226 Cell Viability (4 days) | IC50 | 14 nM | |

| NCI-H226 Cell Viability (7 days) | IC50 | 3 nM | |

| SW-620 (YAP/TAZ knockout) Cell Viability | IC50 | > 30,000 nM |

In Vivo Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound was assessed in multiple species, demonstrating its potential for oral administration. In vivo efficacy studies in a xenograft model of mesothelioma further validated its anti-tumor activity.

| Species | Parameter | Value | Reference |

| Mouse | Clearance (Cl) | 0.2 L/h/kg | |

| Oral Half-life (t1/2) | 45 h | ||

| Oral Bioavailability (F) | >90% | ||

| Rat | Clearance (Cl) | 0.7 L/h/kg | |

| Oral Half-life (t1/2) | 40 h | ||

| Oral Bioavailability (F) | 80% | ||

| Dog | Clearance (Cl) | 0.05 L/h/kg | |

| Oral Half-life (t1/2) | 3.6 h | ||

| Oral Bioavailability (F) | 18% |

In Vivo Efficacy in NCI-H226 Xenograft Model:

-

Oral administration of this compound led to a dose-dependent down-regulation of the TEAD-regulated target gene, Cyr61, in tumor lysates.

Safety Profile

In vitro safety profiling of this compound revealed a favorable off-target activity profile, with no significant inhibition of hERG channels or a panel of CYP enzymes at therapeutic concentrations.

| Assay | Result | Reference |

| hERG Inhibition | No significant inhibition at 10 µM | |

| CYP Inhibition (1A2, 2B6, 2C8, 2C9, C19, 2D6, 3A4) | IC50 > 20 µM | |

| DNA Intercalation | No significant potential |

Experimental Protocols

Surface Plasmon Resonance (SPR) Binding Assay

-

Objective: To determine the binding affinity (Kd) of this compound to TEAD1.

-

Instrumentation: Biacore T200 (GE Healthcare).

-

Procedure:

-

Recombinant human TEAD1 was immobilized on a CM5 sensor chip.

-

A series of concentrations of this compound in running buffer were injected over the sensor surface.

-

The association and dissociation phases were monitored in real-time.

-

The resulting sensorgrams were fitted to a 1:1 binding model to calculate the Kd.

-

SK-HEP-1 TEAD Luciferase Reporter Gene Assay

-

Objective: To measure the cellular potency of this compound in inhibiting TEAD-mediated transcription.

-

Cell Line: SK-HEP-1 cells stably expressing a TEAD-responsive luciferase reporter construct.

-

Procedure:

-

SK-HEP-1 cells were seeded in 96-well plates.

-

Cells were treated with a serial dilution of this compound for 24 hours.

-

Luciferase activity was measured using a commercial luciferase assay system.

-

IC50 values were calculated from the dose-response curves.

-

Cell Viability Assays

-

Objective: To assess the cytotoxic effect of this compound on YAP-dependent and -independent cancer cell lines.

-

Cell Lines: NCI-H226 (mesothelioma, YAP-dependent), SW-620 (colon cancer, YAP/TAZ-knockout).

-

Procedure:

-

Cells were seeded in 96-well plates.

-

Cells were treated with a serial dilution of this compound for the indicated duration (4 or 7 days).

-

Cell viability was determined using a standard method such as CellTiter-Glo®.

-

IC50 values were calculated from the dose-response curves.

-

In Vivo NCI-H226 Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of orally administered this compound.

-

Animal Model: Female immunodeficient mice bearing NCI-H226 tumor xenografts.

-

Procedure:

-

NCI-H226 cells were subcutaneously implanted into the flanks of the mice.

-

Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups.

-

This compound was administered orally at various dose levels.

-

Tumor volume and body weight were monitored throughout the study.

-

At the end of the study, tumors were harvested for pharmacodynamic biomarker analysis (e.g., Cyr61 expression).

-

Visualizations

Hippo Signaling Pathway and this compound Mechanism of Action

Caption: The Hippo signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Discovery and Optimization of this compound

Caption: Workflow for the discovery and optimization of this compound.

Logical Relationship: Inhibition of YAP/TAZ-TEAD Complex

Caption: Logical flow of this compound mediated inhibition of the YAP/TAZ-TEAD complex.

References

An In-depth Technical Guide on the Binding Affinity of MSC-4106 to the TEAD1 Palmitoylation Pocket

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MSC-4106, a potent and orally active inhibitor of the YAP/TAZ-TEAD protein-protein interaction. This compound targets the conserved palmitoylation pocket (P-site) of the TEA Domain (TEAD) family of transcription factors, with a notable selectivity for TEAD1. The dysregulation of the Hippo signaling pathway, leading to the hyperactivity of the YAP/TAZ-TEAD transcriptional complex, is a known driver in various cancers.[1][2][3][4][5] this compound represents a significant tool for studying the downstream effects of Hippo pathway inhibition and a promising lead compound for therapeutic development.

Quantitative Binding and Activity Data

The interaction of this compound with TEAD proteins has been characterized through various biophysical and cellular assays, revealing a strong and selective affinity for TEAD1. The following table summarizes the key quantitative data.

| Target | Parameter | Value | Assay |

| TEAD1 | Kd | 0.12 µM | Surface Plasmon Resonance (SPR) |

| Rt | > 150 min | Surface Plasmon Resonance (SPR) | |

| ΔTm | 13.4 °C | Thermal Shift Assay | |

| Palmitoylation Inhibition | 97.3% (at 10 µM) | HEK-293 Cell-Based Assay | |

| TEAD2 | Kd | 4.6 µM | Surface Plasmon Resonance (SPR) |

| Rt | 3.6 min | Surface Plasmon Resonance (SPR) | |

| ΔTm | -3.7 °C | Thermal Shift Assay | |

| TEAD3 | Kd | 1.4 µM | Surface Plasmon Resonance (SPR) |

| Rt | 10.1 min | Surface Plasmon Resonance (SPR) | |

| ΔTm | 5.1 °C | Thermal Shift Assay | |

| Palmitoylation Inhibition | 75.9% (at 10 µM) | HEK-293 Cell-Based Assay | |

| TEAD4 | Kd | 5.6 µM | Surface Plasmon Resonance (SPR) |

| Rt | 3.9 min | Surface Plasmon Resonance (SPR) | |

| ΔTm | 0.4 °C | Thermal Shift Assay | |

| Cellular Activity | IC50 | 4 nM | SK-HEP-1 TEAD Reporter Assay |

| IC50 | 14 nM (4 days) | NCI-H226 Cell Viability Assay | |

| IC50 | 3 nM (7 days) | NCI-H226 Cell Viability Assay |

Kd: Dissociation Constant, Rt: Residence time, ΔTm: Change in Melting Temperature, IC50: Half-maximal Inhibitory Concentration. Data sourced from references:

As the data indicates, this compound demonstrates a greater than 10-fold selectivity for TEAD1 over TEAD3 and more than 35-fold selectivity over TEAD2 and TEAD4 in SPR binding assays. This selectivity is further corroborated by thermal shift assays, where a significant increase in the melting temperature of TEAD1 was observed upon binding of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are based on the available information and standard biochemical and cellular methodologies.

1. Surface Plasmon Resonance (SPR) Binding Assays

SPR assays were employed to determine the binding affinity (Kd) and residence time (Rt) of this compound to TEAD paralogs.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (TEAD protein).

-

Instrumentation: A Biacore or similar SPR instrument is typically used.

-

Methodology:

-

Immobilization: Recombinant TEAD proteins (TEAD1, TEAD2, TEAD3, and TEAD4) are immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Binding Analysis: A serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+) is injected over the sensor surface.

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time, generating sensorgrams.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). The residence time (Rt) is calculated as 1/kd.

-

2. Thermal Shift Assays (TSA)

TSA was used to confirm the engagement of this compound with TEAD proteins by measuring the change in their thermal stability.

-

Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to unfolded proteins.

-

Instrumentation: A differential scanning fluorimeter or a real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

-

Methodology:

-

Reaction Mixture: Recombinant TEAD protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations. A DMSO control is included.

-

Thermal Denaturation: The samples are subjected to a temperature gradient, and the fluorescence is measured at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of this compound.

-

3. Luciferase Reporter Gene Assays

This cellular assay was utilized to determine the functional potency of this compound in inhibiting TEAD-dependent transcription.

-

Principle: A reporter cell line (e.g., SK-HEP-1) is engineered to express a luciferase gene under the control of a TEAD-responsive promoter. Inhibition of the YAP/TAZ-TEAD interaction by this compound leads to a decrease in luciferase expression.

-

Methodology:

-

Cell Culture: SK-HEP-1 TEAD reporter cells are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a defined period.

-

Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., cell viability), and the IC50 value is calculated by fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for Binding Affinity Assessment

Caption: Workflow for determining this compound binding to TEAD.

Mechanism of Action: Hippo Signaling Pathway Inhibition

References

A Technical Guide to MSC-4106: A Potent Inhibitor of TEAD Auto-Palmitoylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. The transcriptional coactivators YAP and TAZ are the primary downstream effectors of this pathway, and their oncogenic activity is mediated through their interaction with the TEAD family of transcription factors (TEAD1-4). A crucial post-translational modification, S-palmitoylation of TEAD at a conserved cysteine residue within a central lipid-binding pocket, is essential for its stability and interaction with YAP/TAZ.[1][2] MSC-4106 is an orally active, potent small-molecule inhibitor that targets this process. By binding to the TEAD lipid pocket, this compound disrupts TEAD auto-palmitoylation, thereby inhibiting the formation of the oncogenic YAP/TAZ-TEAD complex and suppressing the transcription of pro-proliferative target genes.[3][4] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of TEAD Auto-Palmitoylation

The transcriptional activity of the TEAD family is fundamentally dependent on a process known as auto-palmitoylation.[5] In this process, a palmitate molecule is covalently attached to a conserved cysteine residue via a thioester linkage. This lipid modification is critical as the palmitate chain occupies a deep, hydrophobic central pocket, which is believed to induce a conformational change that stabilizes the protein and promotes the high-affinity binding of transcriptional coactivators YAP and TAZ.

This compound functions by directly competing for this central lipid pocket (P-site). By occupying this pocket, this compound physically prevents the attachment of palmitate, thereby inhibiting the auto-palmitoylation process. The absence of this critical lipid modification prevents the TEAD transcription factor from adopting its active conformation, leading to a significant reduction in its ability to bind with YAP/TAZ. Consequently, the entire transcriptional program driven by the YAP/TAZ-TEAD complex is suppressed.

Caption: Hippo pathway and this compound mechanism of action.

Quantitative Data Summary

This compound demonstrates potent and selective inhibition of the YAP/TAZ-TEAD pathway across various assays. The following tables summarize the key quantitative metrics of its activity.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Cell Line / Protein | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| TEAD Reporter Assay | SK-HEP-1 | IC₅₀ | 4 nM | |

| Cell Viability | NCI-H226 (YAP-dependent) | IC₅₀ (4 days) | 14 nM | |

| Cell Viability | SW620 (YAP/TAZ KO) | IC₅₀ | > 30,000 nM | |

| Protein Binding | TEAD1 | K_d | 0.12 µM | |

| Palmitoylation Inhibition | TEAD1 (HEK293 cells) | % Inhibition (at 10 µM) | 97.3% |

| Palmitoylation Inhibition | TEAD3 (HEK293 cells) | % Inhibition (at 10 µM) | 75.9% | |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mouse Models

| Parameter | Model / Species | Dosing | Observation | Reference(s) |

|---|---|---|---|---|

| Antitumor Efficacy | NCI-H226 Xenograft | 5 mg/kg & 100 mg/kg p.o. q.d. | Controlled tumor growth (5 mg/kg) and regression (100 mg/kg) | |

| Target Gene Modulation | NCI-H226 Xenograft | 5 mg/kg & 100 mg/kg p.o. (single dose) | Dose- and time-dependent downregulation of Cyr61 expression | |

| Pharmacokinetics | Mouse | |||

| Clearance (Cl) | 0.2 L/h/kg | |||

| Oral Half-life (t₁/₂) | 45 h | |||

| Oral Bioavailability (F) | > 90% | |||

| Volume of Distribution (V_ss) | 2 L/kg |

| Oral Area Under Curve (AUC) | | | 45 µg·h/mL | |

Detailed Experimental Protocols

The inhibition of TEAD auto-palmitoylation by this compound can be quantified using cell-based or cell-free assays.

Cell-Based TEAD Palmitoylation Assay

This assay measures the incorporation of a modified palmitate analog into TEAD within a cellular context.

Objective: To quantify the inhibition of TEAD auto-palmitoylation by this compound in cells.

Methodology:

-

Cell Culture and Transfection: Plate HEK293T cells and transfect them with a plasmid expressing an epitope-tagged TEAD protein (e.g., Myc-TEAD1 or FLAG-TEAD4).

-

Metabolic Labeling and Compound Treatment: 24 hours post-transfection, treat the cells with 100 µM of a metabolic label, alkyne palmitic acid, in conjunction with varying concentrations of this compound or DMSO (vehicle control) for 20-24 hours.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation (IP): Incubate the cell lysates with anti-Myc or anti-FLAG antibodies conjugated to magnetic or agarose beads to immunoprecipitate the tagged TEAD protein.

-

Click Chemistry Reaction: Wash the beads to remove non-specific binders. Resuspend the beads in a reaction buffer containing a biotin-azide or fluorescent-azide probe (e.g., rhodamine-azide), copper(II) sulfate (CuSO₄), and a reducing agent like TCEP. This reaction covalently links the biotin/fluorophore to the alkyne-palmitate incorporated into TEAD.

-

Detection and Analysis:

-

Elute the protein from the beads and resolve by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

To detect palmitoylation, probe the membrane with streptavidin-HRP (for biotin-azide) followed by a chemiluminescent substrate, or measure the fluorescence directly (for fluorescent-azide).

-

To detect total TEAD protein, strip the membrane and re-probe with an anti-Myc, anti-FLAG, or anti-TEAD antibody.

-

Quantify band intensities using densitometry. The level of inhibition is determined by the ratio of the palmitoylation signal to the total TEAD signal, normalized to the DMSO control.

-

Caption: Workflow for the cell-based TEAD palmitoylation assay.

Cell-Free TEAD Palmitoylation Assay

This biochemical assay uses purified components to directly measure the effect of an inhibitor on the auto-palmitoylation reaction.

Objective: To determine if this compound directly inhibits the enzymatic-like auto-palmitoylation activity of TEAD.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, incubate purified recombinant TEAD protein (e.g., TEAD1-YBD) with varying concentrations of this compound or DMSO for 1 hour at room temperature.

-

Initiate Reaction: Add alkyne-palmitoyl-CoA (APCoA) to the mixture to initiate the auto-palmitoylation reaction and incubate for an additional hour.

-

Quench Reaction: Stop the reaction by adding 1% SDS.

-

Click Chemistry and Detection: Perform a click chemistry reaction as described in the cell-based assay (Section 3.1, Step 5) to label the incorporated alkyne-APCoA with an azide probe.

-

Analysis: Analyze the reaction products by SDS-PAGE. Detect palmitoylated TEAD by streptavidin blotting or in-gel fluorescence. Detect total TEAD protein by Coomassie or silver staining. Quantify the inhibition by comparing the signal from this compound-treated samples to the DMSO control.

Logical Framework: From Target Engagement to Cellular Effect

The therapeutic rationale for this compound follows a clear, linear progression from molecular target engagement to the intended anti-proliferative outcome.

Caption: Logical cascade of this compound's anti-tumor activity.

Conclusion

This compound is a well-characterized and highly potent inhibitor of the YAP/TAZ-TEAD transcriptional complex. Its mechanism of action, centered on the inhibition of TEAD auto-palmitoylation, represents a targeted approach to disrupting a key oncogenic driver. The extensive quantitative data demonstrates its low nanomolar potency in cellular models and favorable pharmacokinetic properties for in vivo applications. The detailed protocols provided herein offer a robust framework for researchers to study this compound and other TEAD-pathway inhibitors. As a valuable tool compound, this compound continues to aid in the exploration of Hippo pathway biology and serves as a promising lead for the development of novel cancer therapeutics.

References

- 1. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound | YAP | TargetMol [targetmol.com]

- 4. Merck KGaA presents this compound, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]

- 5. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]

In Vitro Characterization of MSC-4106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC-4106 is a potent and orally active small molecule inhibitor targeting the YAP/TAZ-TEAD transcriptional complex, a critical nexus in the Hippo signaling pathway often dysregulated in various cancers. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the underlying biological pathways and mechanisms of action.

Introduction

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, leading to the hyperactivity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) and their interaction with TEAD (TEA domain) transcription factors, is a significant driver in the development and progression of numerous cancers. This compound has emerged as a promising therapeutic agent that disrupts this interaction. This guide delineates the in vitro pharmacological profile of this compound, offering a technical resource for researchers in oncology and drug discovery.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| SK-HEP-1 | TEAD Reporter Gene Assay | IC50 | 4 nM | [1] |

| NCI-H226 | Cell Viability (4 days) | IC50 | 14 nM | [1] |

| NCI-H226 | Cell Viability (7 days) | IC50 | 3 nM | [1] |

| SW-620 (YAP/TAZ knockout) | Cytotoxicity Assay | IC50 | > 30,000 nM | [1] |

| NCI-266 | Cell Viability (24 hours) | IC50 | 14 nM | [2] |

Table 2: Biochemical Activity and Binding Affinity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| TEAD1 | SPR Binding Assay | Kd | 0.12 µM | |

| TEAD2 | SPR Binding Assay | Kd | 4.6 µM | |

| TEAD3 | SPR Binding Assay | Kd | 1.4 µM | |

| TEAD4 | SPR Binding Assay | Kd | 5.6 µM | |

| TEAD1 (in HEK293 cells) | Palmitoylation Inhibition | % Inhibition (at 10 µM) | 97.3% | |

| TEAD3 (in HEK293 cells) | Palmitoylation Inhibition | % Inhibition (at 10 µM) | 75.9% |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 359 g/mol | |

| clogP | 4.9 | |

| clogD | 2.4 | |

| Topological Polar Surface Area (TPSA) | 60 Ų |

Mechanism of Action and Signaling Pathways

This compound primarily functions by inhibiting the formation of the pro-oncogenic YAP/TAZ-TEAD transcriptional complex. It achieves this through direct binding to the conserved lipid-binding pocket (P-site) of TEAD transcription factors, which is essential for their auto-palmitoylation and subsequent interaction with YAP and TAZ.

Furthermore, recent studies suggest an alternative mechanism of action where this compound can act as a "molecular glue," enhancing the interaction between TEAD and the transcriptional repressor VGLL4. This induced proximity of TEAD with a repressive cofactor leads to the downregulation of target gene expression.

Hippo Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical Hippo signaling pathway and the inhibitory action of this compound. When the Hippo pathway is active, YAP and TAZ are phosphorylated and sequestered in the cytoplasm. In a dysregulated state (Hippo "OFF"), YAP/TAZ translocate to the nucleus and bind to TEAD, driving the transcription of genes involved in cell proliferation and survival. This compound intervenes by binding to TEAD, preventing this interaction.

Caption: The Hippo Signaling Pathway and this compound Inhibition.

This compound as a "Molecular Glue"

The diagram below illustrates the alternative mechanism where this compound promotes the interaction between TEAD and the transcriptional repressor VGLL4, leading to a switch from a pro-transcriptional to a repressive complex.

Caption: this compound as a Molecular Glue for TEAD-VGLL4.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound. While specific parameters from the original studies are not fully available, these protocols are based on standard and published methods for similar assays.

TEAD Reporter Gene Assay (SK-HEP-1 Cells)

This assay measures the ability of this compound to inhibit the transcriptional activity of the YAP/TAZ-TEAD complex.

-

Cell Line: SK-HEP-1 human liver cancer cells.

-

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TEAD binding sites (e.g., 8xGTIIC). Inhibition of the YAP/TAZ-TEAD complex by this compound leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.

-

Protocol:

-

Cell Seeding: Seed SK-HEP-1 cells in a 96-well plate at a density that allows for optimal growth and transfection efficiency.

-

Transfection: Co-transfect cells with the TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After a post-transfection incubation period (e.g., 24 hours), treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24 hours).

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (NCI-H226 Cells)

This assay assesses the cytotoxic or cytostatic effects of this compound on YAP-dependent cancer cells.

-

Cell Line: NCI-H226 human mesothelioma cells.

-

Principle: The viability of cells is determined by measuring a parameter indicative of metabolic activity, such as the reduction of a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed NCI-H226 cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Allow cells to adhere overnight, then treat with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the cells with the compound for the desired duration (e.g., 4 or 7 days).

-

Reagent Addition: Add the viability reagent (e.g., MTT or MTS solution) to each well and incubate for a specified time (e.g., 1-4 hours) to allow for the conversion to formazan.

-

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control, and plot the percentage of viability against the logarithm of the this compound concentration to calculate the IC50 value.

-

TEAD Auto-Palmitoylation Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.

-

System: TEAD-overexpressing HEK293 cells or a cell-free system with purified TEAD protein.

-

Principle: A palmitic acid analog containing an alkyne group is introduced to the cells or reaction. If TEAD auto-palmitoylation occurs, the alkyne-palmitate will be incorporated into the TEAD protein. This can then be detected by "clicking" a reporter molecule (e.g., biotin-azide) onto the alkyne group, followed by detection with streptavidin.

-

Protocol:

-

Cell Culture and Treatment: Culture HEK293 cells overexpressing an epitope-tagged TEAD protein (e.g., Myc-TEAD1). Treat the cells with this compound or vehicle, followed by the addition of an alkyne-palmitate probe.

-

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged TEAD protein using an appropriate antibody.

-

Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide molecule to the alkyne-palmitoylated TEAD.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Detection: Probe the membrane with a streptavidin-HRP conjugate to detect the biotinylated (palmitoylated) TEAD. The total amount of immunoprecipitated TEAD can be detected with an antibody against the epitope tag.

-

Data Analysis: Quantify the band intensities to determine the percentage of inhibition of TEAD palmitoylation by this compound compared to the vehicle control.

-

Surface Plasmon Resonance (SPR) Binding Assay

This assay measures the binding affinity and kinetics of this compound to its target protein, TEAD.

-

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. A TEAD protein is immobilized on the chip, and a solution containing this compound is flowed over the surface. The binding of this compound to TEAD causes a change in the refractive index, which is measured in real-time and reported in resonance units (RU).

-

Protocol:

-

Protein Immobilization: Immobilize purified recombinant TEAD1 protein onto the surface of an SPR sensor chip using a suitable coupling chemistry (e.g., amine coupling).

-

Compound Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject the compound solutions sequentially over the sensor chip surface at a constant flow rate.

-

Association and Dissociation Monitoring: Monitor the binding (association phase) during the injection and the release (dissociation phase) after the injection is complete and the running buffer is flowed over the chip.

-

Regeneration: After each cycle, inject a regeneration solution to remove any remaining bound compound from the TEAD surface.

-

Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Experimental Workflows

The following diagrams outline the general workflows for the key in vitro assays.

TEAD Reporter Gene Assay Workflow

Caption: Workflow for the TEAD Reporter Gene Assay.

Cell Viability Assay Workflow

Caption: Workflow for the Cell Viability Assay.

Conclusion

The in vitro data for this compound demonstrate its high potency and selectivity as an inhibitor of the YAP/TAZ-TEAD transcriptional complex. Through its dual mechanism of action, this compound effectively suppresses the oncogenic signaling driven by the Hippo pathway in relevant cancer cell models. The detailed experimental protocols and workflows provided in this guide offer a valuable resource for researchers seeking to further investigate this compound or develop novel therapeutics targeting this critical cancer dependency.

References

The YAP/TAZ-TEAD Inhibitor MSC-4106: A Technical Guide to its Anti-Cancer Proliferation Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data and mechanism of action of MSC-4106, a potent and orally active small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex. The dysregulation of the Hippo pathway, leading to the hyperactivity of its downstream effectors, the transcriptional co-activators YAP and TAZ, is a known driver in various cancers. This compound targets the interaction between YAP/TAZ and the TEAD family of transcription factors, representing a promising therapeutic strategy for cancers with a dependency on this signaling axis.

Core Mechanism of Action

This compound functions by binding to the central lipid pocket (P-site) of TEAD transcription factors. This binding allosterically inhibits the interaction between TEAD and its co-activators YAP and TAZ. A key mechanistic feature of this compound is its ability to inhibit the auto-palmitoylation of TEAD1 and TEAD3, a crucial post-translational modification for TEAD stability and function. By disrupting the YAP/TAZ-TEAD complex, this compound prevents the transcription of target genes involved in cell proliferation, survival, and migration.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo pre-clinical studies.

| Cell Line | Assay Type | Endpoint | This compound IC50 | Reference |

| SK-HEP-1 | TEAD Reporter | Luciferase Activity | 4 nM | [1] |

| NCI-H226 | Cell Viability | CellTiter-Glo® | 14 nM | [1] |

| SW620 | Cell Viability | CellTiter-Glo® | >30 µM | [1] |

Table 1: In Vitro Activity of this compound.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| NCI-H226 Xenograft (Mice) | Mesothelioma | 5 mg/kg/day, oral | Controlled tumor growth | [1] |

| NCI-H226 Xenograft (Mice) | Mesothelioma | 100 mg/kg/day, oral | Tumor regression | [1] |

Table 2: In Vivo Efficacy of this compound.

| Experiment | Model | Treatment | Effect on Cyr61 Expression | Reference |

| Biomarker Analysis | NCI-H226 Xenograft | 5 mg/kg, 24h, oral | Down-regulation | |

| Biomarker Analysis | NCI-H226 Xenograft | 100 mg/kg, all time points, oral | Down-regulation |

Table 3: Pharmacodynamic Effect of this compound on the TEAD Target Gene Cyr61.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the Hippo signaling pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

TEAD Reporter Gene Assay (SK-HEP-1)

Objective: To determine the potency of this compound in inhibiting TEAD-mediated transcription.

Materials:

-

SK-HEP-1 cells stably expressing a TEAD-responsive luciferase reporter construct.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

This compound stock solution in DMSO.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed SK-HEP-1 reporter cells in 96-well plates at a density of 1 x 104 cells per well in 100 µL of growth medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 incubator.

-

Allow the plate to equilibrate to room temperature for 10 minutes.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (NCI-H226)

Objective: To assess the cytotoxic effect of this compound on the YAP-dependent NCI-H226 mesothelioma cell line.

Materials:

-

NCI-H226 cells.

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

This compound stock solution in DMSO.

-

96-well clear-bottom tissue culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Procedure:

-

Seed NCI-H226 cells in 96-well plates at a density of 2 x 103 cells per well in 100 µL of growth medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be maintained at a constant, low level (e.g., 0.1%).

-

Add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 value from the dose-response curve.

NCI-H226 Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Female athymic nude mice (6-8 weeks old).

-

NCI-H226 cells.

-

Matrigel®.

-

This compound formulation for oral gavage (e.g., in 0.5% methylcellulose).

-

Calipers for tumor measurement.

-

Sterile surgical instruments.

Procedure:

-

Culture NCI-H226 cells to ~80% confluency, harvest, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control orally once daily at the specified doses.

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for the duration of the study (e.g., 28 days) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

Western Blot for Cyr61 Expression

Objective: To assess the in vivo target engagement of this compound by measuring the expression of the TEAD target gene, Cyr61, in tumor tissues.

Materials:

-

Tumor lysates from the NCI-H226 xenograft study.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-Cyr61 and anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Homogenize the excised tumor tissues in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Cyr61 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow for evaluating this compound.

This technical guide provides a comprehensive summary of the anti-proliferative effects of this compound, its mechanism of action, and the experimental methodologies used for its pre-clinical evaluation. This information is intended to support further research and development of TEAD inhibitors as a promising class of anti-cancer therapeutics.

References

Preclinical Profile of MSC-4106: A Potent and Orally Bioavailable TEAD Inhibitor for Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for MSC-4106, a novel, orally active, and potent small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex. Dysregulation of the Hippo signaling pathway, leading to hyperactivity of the transcriptional co-activators YAP and TAZ and their binding partners, the TEAD transcription factors, is a known driver in various cancers. This compound targets the conserved lipidation pocket (P-site) of TEAD, disrupting the YAP/TAZ-TEAD interaction and subsequent pro-oncogenic gene transcription.

Core Efficacy and Potency Data

This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models. The following tables summarize the key quantitative data from these studies.

In Vitro Potency

| Cell Line | Assay Type | IC50 (nM) | Citation |

| SK-HEP-1 (Reporter) | Cell Viability | 4 | [1][2] |

| NCI-H226 | Cell Viability | 14 | [1][2][3] |

| SW620 | Cytotoxicity | >30,000 |

In Vivo Efficacy: NCI-H226 Xenograft Model

| Dosage | Administration | Treatment Duration | Outcome | Citation |

| 5 mg/kg/day | Oral (p.o.) | 32 days | Controlled tumor growth | |

| 100 mg/kg/day | Oral (p.o.) | 32 days | Tumor regression | |

| 100 mg/kg/day | Oral (p.o.) | 7 days | Controlled tumor volume and good tolerability |

Pharmacokinetic Profile

| Species | Parameter | Value | Citation |

| Mouse | Clearance (Cl) | 0.2 L/h/kg | |

| Oral Half-life (t1/2) | 45 h | ||

| Oral AUC | 45 µg•h/mL | ||

| Volume of Distribution (Vss) | 2 L/kg | ||

| Bioavailability (F) | >90% | ||

| Rat | Clearance (Cl) | 0.7 L/h/kg | |

| Oral Half-life (t1/2) | 40 h | ||

| Oral AUC | 10 µg•h/mL | ||

| Volume of Distribution (Vss) | 5 L/kg | ||

| Bioavailability (F) | 80% | ||

| Dog | Clearance (Cl) | 0.05 L/h/kg | |

| Oral Half-life (t1/2) | 3.6 h | ||

| Oral AUC | 33 µg•h/mL | ||

| Volume of Distribution (Vss) | 0.3 L/kg | ||

| Bioavailability (F) | 18% |

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the auto-palmitoylation of TEAD1 and TEAD3, which is crucial for the interaction with YAP and TAZ. This disruption prevents the transcription of downstream target genes involved in cell proliferation and survival, such as Cyr61 (cysteine-rich angiogenic inducer 61).

Experimental Protocols

Detailed methodologies for the key preclinical studies are outlined below. These protocols are based on information from publicly available sources citing the primary research.

Cell Viability Assays

The inhibitory effect of this compound on cell viability was assessed using various cancer cell lines.

-

Cell Lines: SK-HEP-1 reporter cells and NCI-H226 cells were utilized.

-

Treatment: Cells were treated with this compound at various concentrations.

-

Incubation: The incubation period was 24 hours for the SK-HEP-1 reporter assay and 4 days for the NCI-H226 viability assay.

-

Readout: Cell viability was likely determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

NCI-H226 Xenograft Mouse Model

The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft model using NCI-H226 cells.

-

Animal Model: 9-week-old H2d Rag2 female mice were used.

-

Tumor Implantation: NCI-H226 cells were implanted subcutaneously.

-

Treatment: Once tumors reached a certain size, mice were treated with this compound at 5 mg/kg or 100 mg/kg, administered daily by oral gavage for up to 32 days.

-

Formulation: this compound was formulated in 20% Kleptose in 50 mM PBS at pH 7.4 for oral administration.

-

Endpoints: Tumor volume and body weight were monitored throughout the study.

Pharmacokinetic Studies

The pharmacokinetic properties of this compound were determined in mice, rats, and dogs.

-

Administration: For oral pharmacokinetic studies, this compound was administered at a dose of 10 mg/kg.

-

Formulation: The compound was formulated in 20% Kleptose in 50 mM PBS at pH 7.4.

-

Sampling: Plasma samples were collected at various time points after administration.

-

Analysis: Drug concentrations in plasma were measured to determine key pharmacokinetic parameters such as clearance, half-life, AUC, volume of distribution, and bioavailability.

Biomarker Analysis

The on-target activity of this compound was confirmed by measuring the expression of the TEAD-regulated target gene, Cyr61.

-

Sample Collection: Tumor lysates were collected from the NCI-H226 xenograft study at various time points (0-72 hours) after administration of this compound at 1, 5, and 100 mg/kg.

-

Analysis: The expression levels of Cyr61 were quantified to assess the dose- and time-dependent downregulation of the target gene. A significant downregulation was observed at 100 mg/kg at all time points and at 5 mg/kg at the 24-hour time point.

References

In-Depth Technical Guide: Selectivity of MSC-4106 for TEAD Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) are the downstream effectors of the Hippo pathway. The interaction between TEAD proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) is crucial for driving the expression of genes that promote cell growth and survival. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.

MSC-4106 is a potent and orally active small molecule inhibitor that targets the palmitate-binding pocket of TEAD transcription factors, thereby disrupting the YAP/TAZ-TEAD interaction. This technical guide provides a comprehensive overview of the selectivity of this compound for the four human TEAD isoforms, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: this compound Selectivity Profile

The selectivity of this compound for the different TEAD isoforms has been quantitatively assessed using biophysical techniques, primarily Surface Plasmon Resonance (SPR) and Thermal Shift Assays (TSA). The data consistently demonstrates that this compound exhibits a preferential binding to TEAD1.

| Isoform | Binding Affinity (K_d) [μM] | Residence Time (Rt) [min] | Thermal Shift (ΔT_m) [°C] |

| TEAD1 | 0.12 | >150 | 13.4 |

| TEAD2 | 4.6 | 3.6 | -3.7 |

| TEAD3 | 1.4 | 10.1 | 5.1 |

| TEAD4 | 5.6 | 3.9 | 0.4 |

Table 1: Quantitative Selectivity Data for this compound against TEAD Isoforms. Data derived from Surface Plasmon Resonance (SPR) for binding affinity and residence time, and Thermal Shift Assays for thermal stabilization.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity of this compound for TEAD isoforms.

Surface Plasmon Resonance (SPR) Binding Assays

SPR assays were utilized to measure the binding affinity (K_d) and residence time (Rt) of this compound to the four TEAD isoforms.

1. Protein Expression and Purification:

-

Human TEAD1 (amino acids 217-434), TEAD2 (amino acids 210-447), TEAD3 (amino acids 208-436), and TEAD4 (amino acids 218-448) constructs containing the YAP-binding domain were expressed in E. coli.

-

The proteins were purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

2. SPR Analysis:

-

Instrumentation: A Biacore T200 instrument was used for all SPR experiments.

-

Immobilization: A CM5 sensor chip was activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The purified TEAD proteins were then immobilized on the chip surface via amine coupling.

-

Binding Assay: this compound, diluted in running buffer (e.g., HBS-EP+ buffer), was injected over the sensor chip surface at various concentrations. The association and dissociation phases were monitored in real-time.

-

Data Analysis: The sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on). The residence time (Rt) was calculated as 1/k_off.

Thermal Shift Assay (TSA)

TSA was employed to assess the thermal stabilization of TEAD isoforms upon binding of this compound, providing an orthogonal measure of target engagement.

1. Assay Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (T_m) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

2. Experimental Procedure:

-

Reaction Mixture: A reaction mixture was prepared containing the purified TEAD protein, SYPRO Orange dye (a fluorescent probe), and either this compound at a fixed concentration or a vehicle control (e.g., DMSO).

-

Instrumentation: A real-time PCR instrument capable of performing a thermal melt curve was used.

-

Thermal Denaturation: The reaction mixture was subjected to a temperature gradient, typically from 25 °C to 95 °C, with a continuous ramp rate.

-

Fluorescence Monitoring: The fluorescence of the SYPRO Orange dye was measured at each temperature increment.

-

Data Analysis: The melting temperature (T_m) was determined by identifying the inflection point of the sigmoidal melting curve, which corresponds to the temperature at which 50% of the protein is unfolded. The thermal shift (ΔT_m) was calculated as the difference between the T_m of the protein with this compound and the T_m of the protein with the vehicle control.

Visualizations

Hippo Signaling Pathway and this compound Mechanism of Action

Caption: The Hippo signaling pathway and the inhibitory action of this compound on TEAD transcription factors.

Experimental Workflow for Determining this compound Selectivity

Caption: General experimental workflow for assessing the selectivity of this compound for TEAD isoforms.

Methodological & Application

Application Notes and Protocols for MSC-4106 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction